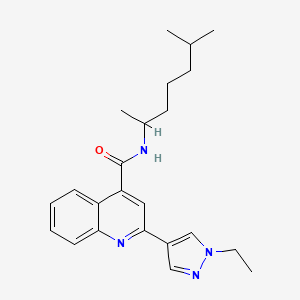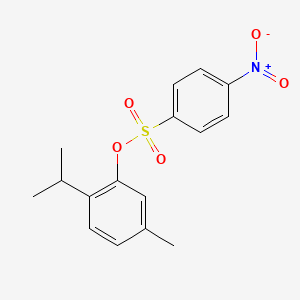
(5-Methyl-2-propan-2-ylphenyl) 4-nitrobenzenesulfonate
概要
説明
(5-Methyl-2-propan-2-ylphenyl) 4-nitrobenzenesulfonate is an organic compound that features a complex structure with both aromatic and aliphatic components This compound is characterized by the presence of a nitro group, a sulfonate ester, and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-propan-2-ylphenyl) 4-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with (5-Methyl-2-propan-2-ylphenol) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Nitrobenzenesulfonyl chloride+(5-Methyl-2-propan-2-ylphenol)→(5-Methyl-2-propan-2-ylphenyl) 4-nitrobenzenesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.
化学反応の分析
Types of Reactions
(5-Methyl-2-propan-2-ylphenyl) 4-nitrobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in anhydrous conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Corresponding sulfonate esters or amides.
Reduction: (5-Methyl-2-propan-2-ylphenyl) 4-aminobenzenesulfonate.
Oxidation: Carboxylic acid derivatives of the original compound.
科学的研究の応用
(5-Methyl-2-propan-2-ylphenyl) 4-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Methyl-2-propan-2-ylphenyl) 4-nitrobenzenesulfonate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The sulfonate ester can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
(5-Methyl-2-propan-2-ylphenyl) 4-aminobenzenesulfonate: Similar structure but with an amino group instead of a nitro group.
(5-Methyl-2-propan-2-ylphenyl) 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a nitro group.
(5-Methyl-2-propan-2-ylphenyl) 4-methylbenzenesulfonate: Features a methyl group instead of a nitro group.
Uniqueness
The presence of both a nitro group and a sulfonate ester in (5-Methyl-2-propan-2-ylphenyl) 4-nitrobenzenesulfonate makes it unique among similar compounds
特性
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 4-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11(2)15-9-4-12(3)10-16(15)22-23(20,21)14-7-5-13(6-8-14)17(18)19/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAFVZATAWKXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4597414.png)
![1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4597421.png)
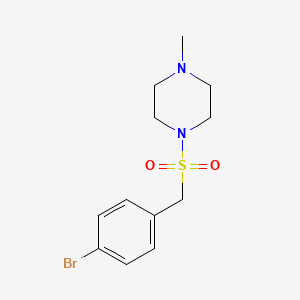
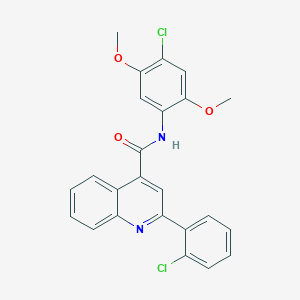
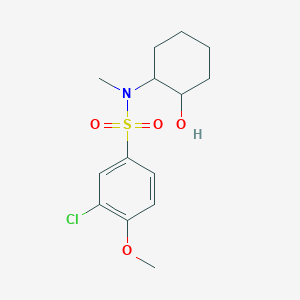

![ethyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4597471.png)
![1-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4597477.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B4597487.png)
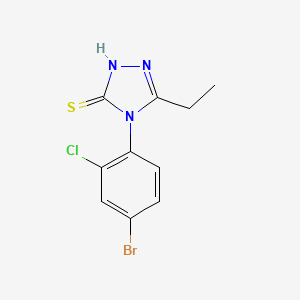
![N,N'-1,2-ethanediylbis[3-(4-fluorophenyl)acrylamide]](/img/structure/B4597516.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B4597517.png)
![isopropyl 2-({3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4597519.png)
